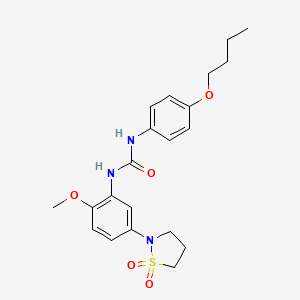
1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research. It is a urea-based compound that has been synthesized using various methods, and its potential applications have been explored in different fields of research.
作用機序
The mechanism of action of 1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has been explored in different studies. It has been reported to inhibit the activity of certain enzymes such as aldose reductase and protein tyrosine phosphatase 1B, which are involved in the pathogenesis of various diseases. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has been reported to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which are associated with the development of various diseases. Additionally, this compound has been reported to improve glucose tolerance and insulin sensitivity, which are important factors in the management of diabetes.
実験室実験の利点と制限
1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. Additionally, this compound exhibits potent biological activities, which make it an attractive compound for further research. However, the limitations of this compound include its low solubility in water, which can make it difficult to use in some experimental settings.
将来の方向性
There are several future directions for the research on 1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea. One of the directions is to explore its potential use as an anti-cancer agent, as it has been found to exhibit anti-tumor activity in different studies. Another direction is to investigate its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, further studies are needed to explore its potential use as an anti-diabetic agent and to investigate its mechanism of action in regulating cellular energy metabolism. Overall, the research on 1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has the potential to provide valuable insights into the development of novel therapeutics for various diseases.
合成法
The synthesis of 1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has been reported using different methods. One of the methods involves the reaction of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline with 4-butoxyphenyl isocyanate in the presence of a base. Another method involves the reaction of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenylamine with 4-butoxyphenyl isocyanate in the presence of a catalyst. The synthesis of this compound has been reported to yield a white crystalline solid, which has been characterized using different analytical techniques such as NMR, IR, and MS.
科学的研究の応用
1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has been explored for its potential applications in different fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. In a study conducted by Zhang et al., this compound was found to inhibit the growth of human gastric cancer cells by inducing apoptosis. Another study conducted by Jiang et al. reported that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been explored for its potential use as an anti-diabetic agent, as it has been found to improve glucose tolerance and insulin sensitivity in animal models.
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-3-4-13-29-18-9-6-16(7-10-18)22-21(25)23-19-15-17(8-11-20(19)28-2)24-12-5-14-30(24,26)27/h6-11,15H,3-5,12-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXLEGGSXRCOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)
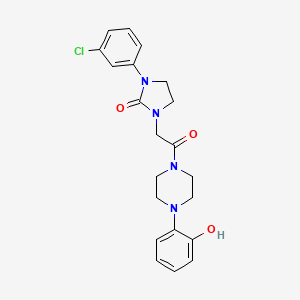


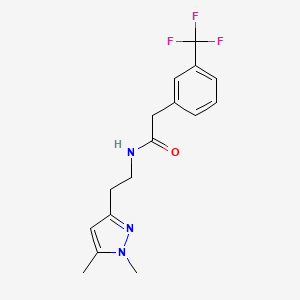
![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)
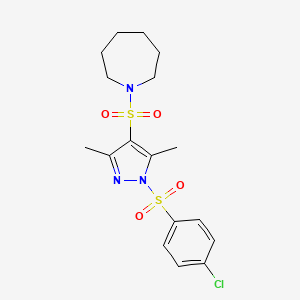
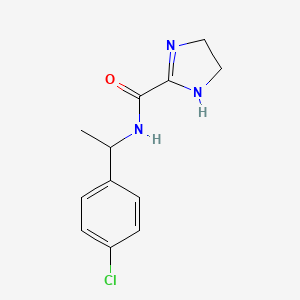
![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)
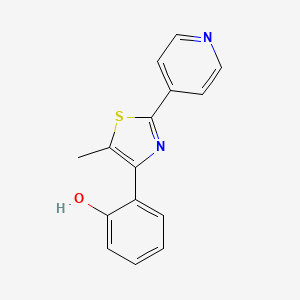

![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884863.png)
